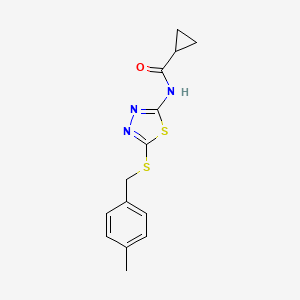
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropanecarboxamide group attached to the thiadiazole ring, which is further substituted with a 4-methylphenylmethylsulfanyl group.
Preparation Methods
The synthesis of N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring. This can be achieved by cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions. The resulting thiadiazole intermediate is then reacted with 4-methylbenzyl chloride to introduce the 4-methylphenylmethylsulfanyl group. Finally, the cyclopropanecarboxamide moiety is introduced through a reaction with cyclopropanecarboxylic acid chloride in the presence of a base .
Chemical Reactions Analysis
N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the death of microbial cells or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Compared to these compounds, N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to the presence of the cyclopropanecarboxamide group, which can impart different chemical and biological properties .
Properties
Molecular Formula |
C14H15N3OS2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H15N3OS2/c1-9-2-4-10(5-3-9)8-19-14-17-16-13(20-14)15-12(18)11-6-7-11/h2-5,11H,6-8H2,1H3,(H,15,16,18) |
InChI Key |
CAOFJKLYVCSIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimido[1,2-a]benzimidazole-1-carboxylic acid, 1,2,3,4-tetrahydro-3-oxo-, ethyl ester](/img/structure/B11185507.png)
![Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11185510.png)
![2-ethyl-3-(4-methoxyphenyl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11185525.png)
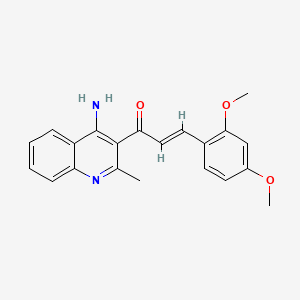
![8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one](/img/structure/B11185533.png)
![2-fluoro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11185556.png)
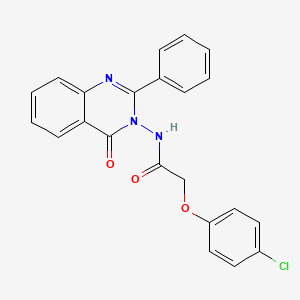
![6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one](/img/structure/B11185564.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11185572.png)
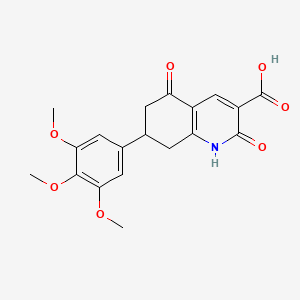
![N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11185583.png)
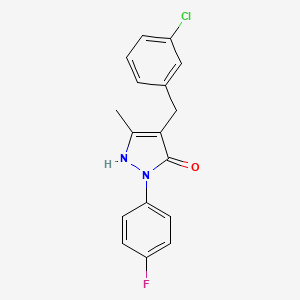
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11185598.png)
![2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185602.png)
